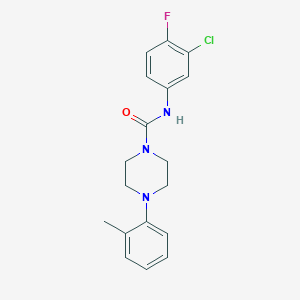
N-(3-chloro-4-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide, commonly known as CFM-2, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. It is a small molecule that has shown promising results in preclinical studies for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
CFM-2 has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. Preclinical studies have shown that CFM-2 has potent anti-tumor activity in various cancer cell lines. It has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Wirkmechanismus
The mechanism of action of CFM-2 is not fully understood. However, it has been suggested that CFM-2 may exert its anti-tumor activity by inhibiting the PI3K/Akt/mTOR signaling pathway, which is known to be dysregulated in many types of cancer. CFM-2 has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain.
Biochemical and Physiological Effects:
CFM-2 has been shown to have potent anti-tumor, anti-inflammatory, and analgesic effects in preclinical studies. It has also been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CFM-2 is that it is a small molecule that can be easily synthesized in the laboratory. It has also been shown to have low toxicity in animal models, making it a safe candidate for further development. However, one limitation of CFM-2 is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of CFM-2. One direction is to further elucidate its mechanism of action in order to optimize its therapeutic potential. Another direction is to study its efficacy in animal models of various diseases, such as cancer, inflammation, and pain. Additionally, the development of novel formulations and delivery methods for CFM-2 may enhance its efficacy and reduce its toxicity. Overall, CFM-2 is a promising candidate for further development as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of CFM-2 involves the reaction of 3-chloro-4-fluoroaniline with 2-methylphenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with a carboxylic acid such as 4-aminobenzoic acid to yield CFM-2. The synthesis method has been optimized to yield high purity and high yield of CFM-2.
Eigenschaften
Produktname |
N-(3-chloro-4-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide |
|---|---|
Molekularformel |
C18H19ClFN3O |
Molekulargewicht |
347.8 g/mol |
IUPAC-Name |
N-(3-chloro-4-fluorophenyl)-4-(2-methylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H19ClFN3O/c1-13-4-2-3-5-17(13)22-8-10-23(11-9-22)18(24)21-14-6-7-16(20)15(19)12-14/h2-7,12H,8-11H2,1H3,(H,21,24) |
InChI-Schlüssel |
PDMCIHTVVSQTPI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Kanonische SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(3,4-dichlorophenyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277659.png)
![N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277660.png)
![N-[4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277661.png)
![N-[4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277662.png)
![N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277663.png)
![5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B277664.png)
![4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butan-1-ol](/img/structure/B277669.png)


![2-[4-(Dimethylamino)benzylidene]-5-methyl-1-indanone](/img/structure/B277672.png)
![N-{4-[2-(8-amino-4-quinolinyl)vinyl]phenyl}-N,N-dimethylamine](/img/structure/B277673.png)
![3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium](/img/structure/B277676.png)
![2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B277681.png)
![10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B277682.png)